![molecular formula C14H14O3 B14422237 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione CAS No. 85741-91-9](/img/structure/B14422237.png)
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane ring substituted with a hydroxyphenyl group and two ketone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of a diketone derivative
Reduction: Formation of diol derivatives
Substitution: Formation of ether or ester derivatives
科学研究应用
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[(4-Hydroxyphenyl)methylidene]cyclohexane-1,3-dione
- 2-[(4-Hydroxyphenyl)methylidene]cyclopentane-1,3-dione
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
85741-91-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-[(4-hydroxyphenyl)methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C14H14O3/c15-11-7-5-10(6-8-11)9-12-13(16)3-1-2-4-14(12)17/h5-9,15H,1-4H2 |
InChI 键 |
RFKARRDHJBUCQP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


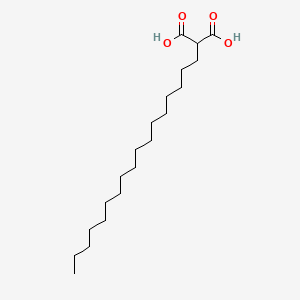
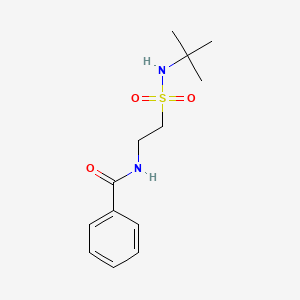
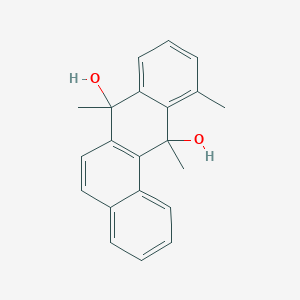
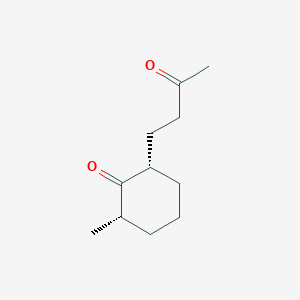

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
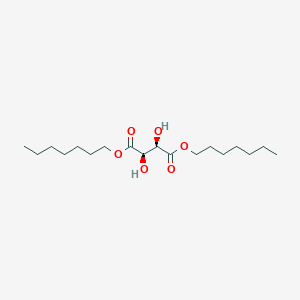
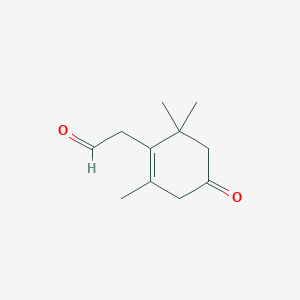
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
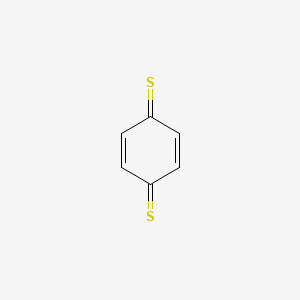
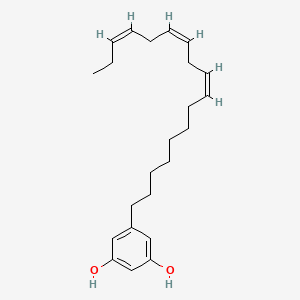
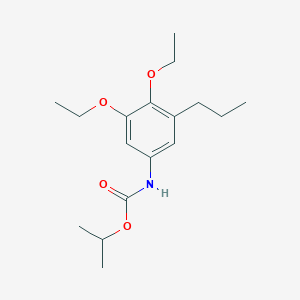
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
